Cas no 334893-97-9 (4-chloro-2-(2-methoxyethoxy)pyrimidine)

4-Chloro-2-(2-methoxyethoxy)pyrimidine is a versatile pyrimidine derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its reactive chloro group at the 4-position allows for efficient nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The 2-methoxyethoxy side chain enhances solubility in polar organic solvents, facilitating its use in coupling reactions and heterocyclic modifications. This compound is particularly valuable in the development of biologically active molecules, including potential drug candidates, due to its structural flexibility and reactivity. High purity grades are available to ensure consistent performance in demanding synthetic applications. Proper handling under inert conditions is recommended to maintain stability.
4-chloro-2-(2-methoxyethoxy)pyrimidine structure
334893-97-9 structure
Product Name:4-chloro-2-(2-methoxyethoxy)pyrimidine
CAS No:334893-97-9
MF:C7H9ClN2O2
MW:188.611560583115
CID:6083997
PubChem ID:22594116
Update Time:2025-05-25

4-chloro-2-(2-methoxyethoxy)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-(2-methoxyethoxy)pyrimidine
    • 334893-97-9
    • SCHEMBL6223037
    • EN300-19571575
    • Inchi: 1S/C7H9ClN2O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3
    • InChI Key: ARARABVMUKJRLX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=NC(=N1)OCCOC

Computed Properties

  • Exact Mass: 188.0352552g/mol
  • Monoisotopic Mass: 188.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 44.2Ų

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Additional information on 4-chloro-2-(2-methoxyethoxy)pyrimidine

4-Chloro-2-(2-Methoxyethoxy)Pyrimidine: A Comprehensive Overview

4-Chloro-2-(2-methoxyethoxy)pyrimidine, also known by its CAS number CAS No. 334893-97-9, is a heterocyclic organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 4 and a methoxyethoxy group at position 2 introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 4-chloro-2-(2-methoxyethoxy)pyrimidine typically involves multi-step reactions, often starting from pyrimidine derivatives. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing reaction times while maintaining high yields. This approach not only enhances the scalability of the synthesis but also aligns with the growing demand for sustainable chemical processes.

One of the most promising applications of 4-chloro-2-(2-methoxyethoxy)pyrimidine lies in its potential as a building block for drug discovery. Pyrimidines are well-known for their role in nucleic acids, particularly in RNA and DNA structures, making them essential components in biological systems. The substitution pattern of this compound allows for diverse interactions with biological targets, such as enzymes and receptors. Recent studies have demonstrated its ability to inhibit certain kinases, which are critical in cellular signaling pathways associated with cancer and inflammatory diseases.

In addition to its pharmacological applications, 4-chloro-2-(2-methoxyethoxy)pyrimidine has shown potential in agrochemicals. Its ability to modulate plant growth regulators has been explored in agricultural research, offering possibilities for developing safer and more effective pesticides or herbicides. The methoxy group in the molecule contributes to its lipophilicity, enhancing its bioavailability when applied to crops.

The structural elucidation of 4-chloro-2-(2-methoxyethoxy)pyrimidine has been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into the molecular geometry and connectivity, ensuring accurate characterization of the compound. Furthermore, computational chemistry tools have been employed to predict its physicochemical properties, such as solubility and stability under different conditions.

Recent research has also focused on the environmental impact of 4-chloro-2-(2-methoxyethoxy)pyrimidine. Studies indicate that it exhibits low toxicity towards non-target organisms, making it a safer alternative compared to traditional agrochemicals. However, further investigations are required to fully understand its long-term effects on ecosystems.

In conclusion, 4-chloro-2-(2-methoxyethoxy)pyrimidine stands out as a versatile compound with applications spanning drug discovery, agrochemistry, and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in these fields. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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